(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
Description
Properties
Molecular Formula |
C16H18BrNOS |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[5-bromo-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H18BrNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
CHLYWPGOYPDIPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom or the thioether linkage.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group and the thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)aniline
Structural Similarities :
- Shares the bromophenyl-thio-phenyl backbone and dimethylamino-methyl group.
- Difference: Aniline (–NH₂) replaces the methanol (–CH₂OH) group.
Key Findings :
5-Bromo-2-thiophenemethanol
Structural Similarities :
- Contains bromine and a methanol group.
- Difference: Thiophene ring replaces the benzene ring, and lacks the dimethylamino-thio-phenyl moiety.
Key Findings :
2-({2-[(Dimethylamino)methyl]phenyl}thio)-5-[18F]fluoroaniline
Structural Similarities :
- Features the same thioether-linked dimethylamino-phenyl group.
- Differences: Fluorine replaces bromine; aniline replaces methanol.
Key Findings :
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one
Structural Similarities :
- Bromine substituent on a heterocyclic ring.
- Differences: Acetone group (–COCH₃) instead of methanol; methyl-thiophene backbone.
(5-Bromo-2-nitrophenyl)methanamine Hydrochloride
Structural Similarities :
- Bromophenyl core with a functionalized side chain (–CH₂NH₂).
- Differences: Nitro group (–NO₂) and hydrochloride salt form.
Key Findings :
- Molecular formula: C₇H₈BrClN₂O₂ .
- The nitro group is strongly electron-withdrawing, contrasting with methanol’s electron-donating nature, which may influence redox stability and reactivity.
Data Table: Comparative Analysis
Research Implications and Gaps
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for its aniline analog, but optimization for methanol stability is required .
- Electronic Effects : Bromine’s position (para vs. meta) and substituent groups (–OH vs. –NH₂) significantly impact reactivity, warranting computational studies.
Biological Activity
The compound (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol, often referred to by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18BrN2OS
- Molecular Weight : 364.30 g/mol
- CAS Number : 116736-22-2
The compound consists of a brominated phenyl ring, a dimethylamino group, and a thioether linkage, which contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:
- In Vitro Studies : Research involving various cancer cell lines (e.g., prostate cancer and neuroblastoma) has shown that the compound can inhibit cell proliferation and induce apoptosis. At concentrations ranging from 20 to 25 μM, it demonstrated the ability to bind to DNA methyltransferase 1, leading to cell cycle arrest and increased expression of cyclin-dependent kinase inhibitors such as p21 and p27 .
- In Vivo Studies : Animal models have confirmed the efficacy of this compound in reducing tumor growth. Mice treated with the compound showed a marked decrease in tumor size over a 17-day treatment period without significant weight loss, indicating a favorable therapeutic index .
The biological activity of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to bind DNA methyltransferases suggests it may alter gene expression patterns associated with tumor growth.
- Induction of Apoptosis : By enhancing the production of tumor necrosis factor (TNF), the compound promotes apoptotic pathways in cancer cells.
- Cell Cycle Regulation : The upregulation of cyclin-dependent kinase inhibitors leads to cell cycle arrest, preventing further proliferation of cancerous cells.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Prostate Cancer Cell Line | Inhibition of cell proliferation at 20 μM; induction of apoptosis confirmed via flow cytometry. |
| Study B | Zebrafish Model | Significant reduction in tumor size; improved overall survival rates in treated groups. |
| Study C | Mouse Model | Tumor growth reduction observed after 17 days; no significant weight loss indicating low toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
